3-Oxo-OPC8-CoA 3-Oxo-OPC8-CoA 3-Oxo-OPC8-CoA is an organic molecule.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1935708
InChI: InChI=1S/C39H62N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-24,26,28,32-34,38,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,26-,28+,32+,33+,34?,38+/m0/s1
SMILES:
Molecular Formula: C39H62N7O19P3S
Molecular Weight: 1057.9 g/mol

3-Oxo-OPC8-CoA

CAS No.:

Cat. No.: VC1935708

Molecular Formula: C39H62N7O19P3S

Molecular Weight: 1057.9 g/mol

* For research use only. Not for human or veterinary use.

3-Oxo-OPC8-CoA -

Specification

Molecular Formula C39H62N7O19P3S
Molecular Weight 1057.9 g/mol
IUPAC Name S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate
Standard InChI InChI=1S/C39H62N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-24,26,28,32-34,38,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,26-,28+,32+,33+,34?,38+/m0/s1
Standard InChI Key YYCCMACTOAJGGW-JLHHJELJSA-N
Isomeric SMILES CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O
Canonical SMILES CCC=CCC1C(CCC1=O)CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Introduction

Chemical Structure and Properties

3-Oxo-OPC8-CoA is a coenzyme A thioester derivative formed during jasmonate biosynthesis. The compound's molecular formula is C39H62N7O19P3S with a molecular weight of 1057.940 g/mol . It belongs to the class of oxo-fatty acyl-CoA compounds, specifically those involved in the jasmonate biosynthesis pathway.

Chemical Identity

The full chemical name of this compound is 3-Oxo-OPC8-CoA, where OPC8 refers to 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid, the precursor molecule to which coenzyme A is attached . The compound can also be referred to by its systematic name: adenosine 3′-phosphoric acid 5′-[diphosphoric acid P2-[2,2-dimethyl-3-hydroxy-3-[[2-[[2-[[8-[(1S,2S)-2-[(Z)-2-pentenyl]-3-oxocyclopentyl]octanoyl]sulfanyl]ethyl]carbamoyl]ethyl]carbamoyl]propyl]] .

Structural Characteristics

The structure consists of:

  • A coenzyme A moiety

  • An eight-carbon chain connected to a cyclopentane ring

  • A ketone group at the C-3 position (the "oxo" designation)

  • A (Z)-2-pentenyl side chain at the cyclopentane ring

Table 1: Chemical Properties of 3-Oxo-OPC8-CoA

PropertyValueReference
Molecular FormulaC39H62N7O19P3S
Molecular Weight1057.940 g/mol
InChI KeyYYCCMACTOAJGGW-JLHHJELJSA-N
Chemical ClassOxo-fatty acyl-CoA
Structural ClassificationFatty acyl thioesters

Biosynthetic Pathway Context

3-Oxo-OPC8-CoA is a key intermediate in the jasmonate biosynthesis pathway, which is critical for plant defense responses. This compound is formed during the peroxisomal β-oxidation phase of jasmonate synthesis.

Jasmonate Biosynthesis Overview

The jasmonate biosynthesis pathway begins with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA) in the chloroplast. OPDA is then transported to peroxisomes, where it is reduced by OPDA reductase (OPR3) to form OPC-8:0 . OPC-8:0 is then activated to OPC-8:0-CoA by OPC-8:CoA ligase (OPCL1), which initiates the β-oxidation process .

Formation of 3-Oxo-OPC8-CoA

In the β-oxidation cycle, OPC-8:0-CoA is first oxidized to 2-trans-enoyl-OPC-8:0-CoA by acyl-CoA oxidase (ACX). This intermediate is then hydrated to form 3-hydroxy-OPC8-CoA by enoyl-CoA hydratase. Subsequently, 3-hydroxy-OPC8-CoA is oxidized to 3-oxo-OPC8-CoA by 3-hydroxyacyl-CoA dehydrogenase in the following reaction :

3-Hydroxy-OPC8-CoA + NAD+ ⟺ 3-Oxo-OPC8-CoA + NADH + H+

This reaction (R07890 in the KEGG database) is catalyzed by enzymes classified as 1.1.1.35 and 1.1.1.211 .

Enzymatic Reactions and Regulation

The formation and metabolism of 3-Oxo-OPC8-CoA involve several key enzymes that regulate the jasmonate biosynthesis pathway.

Key Enzymes

Multiple enzymes are involved in the pathway that includes 3-Oxo-OPC8-CoA:

Table 2: Enzymes Involved in 3-Oxo-OPC8-CoA Metabolism

EnzymeFunctionGene (Arabidopsis)Reference
OPC-8:CoA Ligase (OPCL1)Activates OPC-8:0 to OPC-8:0-CoAAt1g20510
Acyl-CoA Oxidase (ACX)Catalyzes the first step of β-oxidationACX gene family
Multifunctional ProteinContains 2-trans-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities-
3-Ketoacyl-CoA Thiolase (KAT)Catalyzes the final step of β-oxidation cycle-

Biological Significance and Research Findings

3-Oxo-OPC8-CoA plays a crucial role in plant defense mechanisms as an intermediate in jasmonate biosynthesis.

Response to Wounding and Pathogen Attack

Studies have shown that 3-Oxo-OPC8-CoA levels increase significantly in response to wounding and pathogen infection. In patient plasma infected with Pseudomonas aeruginosa, the levels of 3-Oxo-OPC8-CoA were 3.5-fold higher at 8 hours post-infection compared to uninfected samples .

Genetic Studies and Mutant Analysis

Research on Arabidopsis thaliana mutants defective in the OPCL1 gene (encoding OPC-8:CoA ligase) has provided insights into the role of the pathway involving 3-Oxo-OPC8-CoA:

  • OPCL1 knockout mutants exhibited reduced jasmonic acid levels (approximately 40% lower than wild-type plants) following wounding

  • These mutants showed accumulation of OPC-8:0, OPC-6:0, and OPC-4:0, indicating a partial metabolic block in the pathway

  • The persistence of approximately 50-60% of jasmonic acid production in these mutants suggests the existence of alternative routes for jasmonate biosynthesis

Table 3: Altered Jasmonate Levels in OPCL1 Mutants After Wounding

CompoundWild-type LevelsOPCL1 Mutant LevelsChangeReference
Jasmonic Acid100%~60%-40%
OPC-8:0Baseline~2-fold higher+100%
OPC-6:0BaselineSignificantly higherIncrease
OPC-4:0BaselineSignificantly higherIncrease

Localization Studies

Fluorescent protein tagging and confocal imaging have confirmed that OPC-8:CoA ligase, which produces the precursor to 3-Oxo-OPC8-CoA, is targeted to peroxisomes . This is consistent with the understanding that peroxisomes are the exclusive site of fatty acid β-oxidation in higher plants and the location where 3-Oxo-OPC8-CoA is formed and metabolized .

Metabolic Pathways and Connections

3-Oxo-OPC8-CoA is situated at an important junction in plant metabolism, connecting various pathways.

Integration in Metabolic Networks

The compound is part of multiple metabolic pathways according to KEGG database annotations:

  • Alpha-linolenic acid metabolism (rn00592)

  • Metabolic pathways (rn01100)

  • Biosynthesis of secondary metabolites (rn01110)

  • Jasmonic acid biosynthesis module (M00113)

Analytical Methods and Detection

Detecting and quantifying 3-Oxo-OPC8-CoA presents challenges due to its metabolic nature and structural complexity.

Detection Methods

Mass spectrometry-based metabolomics approaches have been successfully employed to detect and quantify 3-Oxo-OPC8-CoA in biological samples. In studies of patient plasma infected with Pseudomonas aeruginosa, mass spectrometry was used to identify masses corresponding to 3-Oxo-OPC8-CoA and related metabolites .

Reference Standards

Future Research Directions

Despite significant advances in understanding 3-Oxo-OPC8-CoA and its role in jasmonate biosynthesis, several areas require further investigation.

Enzyme Specificity and Regulation

The specific enzymes that catalyze the formation and metabolism of 3-Oxo-OPC8-CoA in different plant species and under various conditions need further characterization. The potential redundancy among enzyme isoforms and the regulation of their expression and activity represent important areas for future research .

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